Cas no 2248316-79-0 (6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde structure
2248316-79-0 structure
商品名:6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde
CAS番号:2248316-79-0
MF:C8H5BrN4O
メガワット:253.055499792099
CID:6287099
PubChem ID:137941169

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-6508482
    • 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
    • 6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde
    • 2248316-79-0
    • インチ: 1S/C8H5BrN4O/c9-6-3-10-13(4-6)8-2-1-7(5-14)11-12-8/h1-5H
    • InChIKey: YFPCCNJFOQSMEB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN(C=1)C1=CC=C(C=O)N=N1

計算された属性

  • せいみつぶんしりょう: 251.96467g/mol
  • どういたいしつりょう: 251.96467g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6508482-0.05g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
0.05g
$587.0 2025-03-14
Enamine
EN300-6508482-0.5g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
0.5g
$671.0 2025-03-14
Enamine
EN300-6508482-2.5g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
2.5g
$1370.0 2025-03-14
Enamine
EN300-6508482-5.0g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
5.0g
$2028.0 2025-03-14
Enamine
EN300-6508482-10.0g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
10.0g
$3007.0 2025-03-14
Enamine
EN300-6508482-0.1g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
0.1g
$615.0 2025-03-14
Enamine
EN300-6508482-1.0g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
1.0g
$699.0 2025-03-14
Enamine
EN300-6508482-0.25g
6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde
2248316-79-0 95.0%
0.25g
$642.0 2025-03-14

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 関連文献

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehydeに関する追加情報

Recent Advances in the Application of 6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde (CAS: 2248316-79-0) in Chemical Biology and Pharmaceutical Research

The compound 6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde (CAS: 2248316-79-0) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic aldehyde, featuring a pyridazine core functionalized with a 4-bromopyrazole moiety, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for kinase inhibitors. Researchers utilized its aldehyde functionality for Schiff base formation with various amine-containing pharmacophores, yielding potent and selective inhibitors of cyclin-dependent kinases (CDKs). The 4-bromo substituent was found to be crucial for molecular recognition in the ATP-binding pocket, with the pyridazine ring contributing to optimal binding geometry. This work highlights the compound's potential in cancer therapeutics development.

In parallel research, the compound has shown promise in antimicrobial applications. A team at the European Journal of Medicinal Chemistry reported its incorporation into novel quorum sensing inhibitors targeting Pseudomonas aeruginosa. The bromopyrazole moiety was essential for disrupting bacterial communication networks, while the pyridazine-aldehyde served as an anchor point for further structural modifications. These findings suggest potential applications in addressing antibiotic resistance challenges.

Recent synthetic methodology developments have expanded the utility of 2248316-79-0. A 2024 Nature Communications paper described its use in palladium-catalyzed cross-coupling reactions, enabling efficient construction of complex molecular architectures. The bromine atom serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the aldehyde group allows subsequent diversification through reductive amination or nucleophilic addition reactions.

From a drug metabolism perspective, recent ADMET studies have provided valuable insights into the compound's pharmacokinetic properties. Research in Drug Metabolism and Disposition indicates that the pyridazine ring confers favorable metabolic stability compared to similar pyridine analogs, while the bromine atom influences cytochrome P450 interactions. These characteristics make it an attractive scaffold for lead optimization programs.

Looking forward, the unique combination of reactivity and biological activity displayed by 6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde positions it as a valuable tool in chemical biology and medicinal chemistry. Ongoing research is exploring its application in PROTAC design, covalent inhibitor development, and as a fluorescent probe for biological imaging. The compound's versatility and the recent methodological advances in its functionalization suggest it will remain an important building block in pharmaceutical research for years to come.

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